O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate is a chemical compound with significant potential in the field of medicinal chemistry. This compound belongs to a class of spiro compounds, characterized by their unique structural features that include a spirocyclic framework. The IUPAC name for this compound reflects its complex structure, which includes multiple functional groups and stereochemistry.
The compound is classified under the category of azaspiro compounds, which are known for their biological activity and applications in pharmaceuticals. Its CAS number is 1272656-68-4, and the molecular formula is C18H21NO5, with a molecular weight of 331.36 g/mol . The compound has been noted for its purity levels, often exceeding 98% in commercial preparations .
The synthesis of O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions are often proprietary or detailed in scientific literature related to synthetic methods for similar compounds.
The molecular structure of O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate can be represented as follows:
The compound’s structure can be depicted using SMILES notation: CCOC(=O)C1CC2(CN1C(=O)OCC1=CC=CC=C1)CC(F)(F)C2
, which provides insight into its connectivity and functional groups .
O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate may participate in various chemical reactions typical for compounds with carboxylic acid derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
Potential mechanisms may involve:
Further studies would be necessary to elucidate specific pathways and interactions.
The physical properties of O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate include:
Chemical properties include:
O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate has potential applications in various scientific fields:
This compound exemplifies the ongoing interest in spirocyclic structures within pharmaceutical development due to their unique properties and biological activities. Further research could expand its applications and enhance understanding of its mechanisms at a molecular level.
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 27130-43-4
CAS No.: 20965-69-9